molecular formula C15H21NO4 B015289 N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine CAS No. 887352-04-7

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

Cat. No. B015289
M. Wt: 279.33 g/mol
InChI Key: PJZKMELWTFQEPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(3,4-dimethoxyphenyl)ethylamine derivatives, involves multiple steps, including condensation, reduction, diazotization, hydrolyzation, and nucleophilic substitution processes. These methods are crucial for producing compounds with desired chemical structures and properties (Li Bao-lin, 2007).

Molecular Structure Analysis

Molecular structure determination, often through X-ray diffraction and NMR techniques, reveals the conformation, bonding, and stereochemistry of compounds. For example, the structure of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, a related compound, was elucidated using 1D and 2D NMR techniques, providing insights into its molecular geometry and electronic structure (Li Bao-lin, 2007).

Chemical Reactions and Properties

Chemical reactions involving N-acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine derivatives can be complex, involving mechanisms such as intramolecular condensation. These reactions are pivotal for modifying the chemical structure to achieve desired properties and functionalities (Jizhong Yan & Dongping Cheng, 2004).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are essential for understanding the behavior of chemical compounds under different conditions. These properties are determined using various analytical techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

Chemical properties, like reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are crucial for predicting the behavior of chemical compounds in different environments. Studies on compounds like N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) illustrate the importance of understanding these properties for applications in crosslinking and modifying proteins (R. Luduena et al., 1981).

Scientific Research Applications

Biological Effects and Pharmacological Applications

Research into the biological effects of compounds structurally related to N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, such as derivatives of acetamide and formamide, continues to be significant. Kennedy (2001) provides an extensive review on the toxicology of related compounds, emphasizing the commercial importance and the varied biological responses they elicit, which could mirror potential applications of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine in understanding toxicological profiles and safety parameters in pharmacological contexts (Kennedy, 2001).

Chemical Synthesis and Molecular Mechanism

The synthesis and molecular mechanisms of action of compounds with similar structures, such as etoposide, which involves transformations in the dimethoxyphenol ring leading to DNA damage, provide a template for understanding the chemical behavior and potential therapeutic applications of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine. Van Maanen et al. (1988) discuss these aspects for etoposide, highlighting the importance of the dimethoxyphenol component in the drug's mechanism of action (Van Maanen et al., 1988).

Safety And Hazards

The safety and hazards associated with N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling it6.


Future Directions

The future directions for research on N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine are not specified in the search results. Given its classification as an entactogen, it may be of interest in neuroscience and pharmacology research2.


properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(17)9-15(18)16(2)8-7-12-5-6-13(19-3)14(10-12)20-4/h5-6,10H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZKMELWTFQEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394904
Record name N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

CAS RN

887352-04-7
Record name N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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